molecular formula C16H21N5O2 B6138916 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B6138916
M. Wt: 315.37 g/mol
InChI Key: RNSGMVGRZDCABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide, also known as NCT-501, is a small molecule inhibitor of the Wnt signaling pathway. This pathway is involved in numerous cellular processes, including embryonic development, tissue regeneration, and cancer progression. In recent years, there has been growing interest in the potential therapeutic applications of Wnt inhibitors, including NCT-501.

Mechanism of Action

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide inhibits the Wnt signaling pathway by binding to a protein called TNIK (Traf2- and Nck-interacting kinase). TNIK is a key regulator of the Wnt pathway and is overexpressed in many types of cancer. By inhibiting TNIK, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide blocks the downstream effects of the Wnt pathway, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to have other biochemical and physiological effects. In preclinical models, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to improve insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes and metabolic disorders. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has also been shown to have anti-inflammatory effects, which may have applications in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide is its specificity for TNIK, which allows for targeted inhibition of the Wnt pathway. Additionally, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to have low toxicity in preclinical models, suggesting that it may be well-tolerated in humans. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide is its poor solubility, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective TNIK inhibitors. Additionally, the combination of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide with other cancer therapies, such as chemotherapy and immunotherapy, is an active area of research. Finally, the potential applications of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide in non-cancer diseases, such as diabetes and autoimmune disorders, warrant further investigation.

Synthesis Methods

The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide involves a multi-step process, starting with the reaction of 3-hydroxypiperidine and 2-bromo-3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form the final product, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide. The synthesis has been optimized to yield high purity and high yield.

Scientific Research Applications

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to enhance the efficacy of radiation therapy in cancer cells.

properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-14-5-2-8-20(11-14)16-13(4-1-6-17-16)10-18-15(23)12-21-9-3-7-19-21/h1,3-4,6-7,9,14,22H,2,5,8,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGMVGRZDCABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)CN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

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